molecular formula C21H14Cl3N3O2 B2621907 3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923679-58-7

3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2621907
CAS No.: 923679-58-7
M. Wt: 446.71
InChI Key: DYDLNCOCZFYKCZ-UHFFFAOYSA-N
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Description

Historical Development of Pyridopyrimidine Heterocycles

Pyridopyrimidines emerged as a hybrid class of heterocycles in the mid-20th century, combining pyridine and pyrimidine moieties to exploit their combined electronic and steric properties. Early synthetic efforts, such as those by Kisliuk et al. in 1993, utilized condensation reactions to develop pyrido[2,3-d]pyrimidine-2,4-diamines as antifolate agents. These studies laid the groundwork for structural diversification, including annelation techniques and reductive alkylation methods. The discovery of Piritrexim (a pyrido[2,3-d]pyrimidine derivative) by Grivsky et al. marked a milestone, demonstrating antitumor activity through dihydrofolate reductase (DHFR) inhibition. While initial research focused on [2,3-d] isomers, recent advancements have expanded to [3,2-d] systems, offering distinct electronic profiles for targeted therapies.

Structural Classification and Nomenclature of Pyrido[3,2-d]Pyrimidines

Pyrido[3,2-d]pyrimidine consists of a pyridine ring fused to a pyrimidine at the [3,2-d] position, as defined by IUPAC nomenclature. The parent structure (C₇H₅N₃) features nitrogen atoms at positions 1, 3, and 8 (Fig. 1). Substituents are numbered based on the fused ring system:

  • Position 1 : Nitrogen in the pyrimidine ring.
  • Position 3 : Nitrogen in the pyridine ring.
  • Positions 2 and 4 : Ketone oxygens in the dione moiety.

For the compound 3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione , the 1- and 3-positions are substituted with 3,4-dichlorobenzyl and 4-chlorobenzyl groups, respectively. This substitution pattern is critical for modulating steric and electronic interactions with biological targets.

Table 1: Structural Features of Pyrido[3,2-d]Pyrimidine Derivatives

Position Substituent Role in Target Compound
1 3,4-Dichlorobenzyl Enhances lipophilicity and receptor binding
3 4-Chlorobenzyl Stabilizes π-π interactions
2,4 Dione moiety Facilitates hydrogen bonding

Significance of 2,4-Dione Functionality in Medicinal Chemistry

The 2,4-dione group is a hallmark of bioactive pyridopyrimidines, enabling hydrogen bonding with enzymatic targets. In eEF-2K inhibitors, such as pyrido[2,3-d]pyrimidine-2,4-dione derivatives, the dione moiety interacts with catalytic lysine residues, disrupting ATP binding. Similarly, quinazoline-2,4-diones exhibit high affinity for sphingosine-1-phosphate receptors (S1PRs) due to keto-oxygen interactions with hydrophobic pockets. For the target compound, the 2,4-dione likely serves dual roles: (1) stabilizing the lactam tautomer for planar geometry and (2) participating in key hydrogen bonds with target proteins.

Position and Role of Halogenated Benzyl Substituents

Halogenation, particularly chlorination, is a strategic modification in drug design. The 4-chlorobenzyl and 3,4-dichlorobenzyl groups in the target compound contribute to:

  • Enhanced Lipophilicity : Chlorine’s hydrophobic character improves membrane permeability, as evidenced by halogenated agrochemicals.
  • Electron-Withdrawing Effects : The meta- and para-chloro substituents polarize the benzyl rings, strengthening π-π stacking with aromatic residues (e.g., tyrosine, phenylalanine).
  • Metabolic Stability : Chlorine atoms resist oxidative metabolism, prolonging half-life compared to non-halogenated analogs.

Table 2: Impact of Halogenated Benzyl Groups on Physicochemical Properties

Substituent logP Increase Metabolic Stability (t₁/₂)
4-Chlorobenzyl +0.9 2.3-fold vs. benzyl
3,4-Dichlorobenzyl +1.7 3.1-fold vs. benzyl

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(3,4-dichlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O2/c22-15-6-3-13(4-7-15)11-27-20(28)19-18(2-1-9-25-19)26(21(27)29)12-14-5-8-16(23)17(24)10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDLNCOCZFYKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 923679-58-7) is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H14Cl3N3O2C_{21}H_{14}Cl_3N_3O_2 with a molecular weight of 446.7 g/mol. The structure features a pyrido[3,2-d]pyrimidine core substituted with chlorobenzyl groups, which are critical for its biological properties.

Research has indicated that compounds with similar structures can act as inhibitors of various kinases and enzymes involved in critical cellular processes. For instance, studies on related pyrido[2,3-d]pyrimidine derivatives have shown significant inhibition of the eukaryotic elongation factor-2 kinase (eEF-2K), which plays a role in protein synthesis regulation. The binding interactions within the active site of eEF-2K suggest that modifications in the structure can enhance inhibitory potency.

Biological Activity and Inhibitory Potency

A detailed analysis of related compounds has revealed varying degrees of biological activity. In vitro studies have shown that certain pyrido[2,3-d]pyrimidine analogs exhibit IC50 values in the low micromolar range against eEF-2K:

CompoundIC50 Value (μM)Target
Compound 60.420eEF-2K
Compound 90.930eEF-2K

These findings suggest that structural modifications can lead to enhanced activity against specific targets.

Case Studies

  • Inhibition of eEF-2K : A study reported the synthesis and evaluation of several pyrido[2,3-d]pyrimidine derivatives as potential eEF-2K inhibitors. The most potent compound demonstrated significant activity in MDA-MB-231 breast cancer cells, indicating its potential application in cancer therapy .
  • Antitubercular Activity : Another study highlighted the effectiveness of structurally related compounds against Mycobacterium tuberculosis. Derivatives exhibited sub-micromolar potency against resistant strains while showing low cytotoxicity to Vero cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrido-pyrimidine scaffold can lead to significant changes in potency and selectivity:

  • Position R1 : Alkyl substitutions have been shown to increase hydrophobic interactions.
  • Position R2 : Functional groups such as amines or carbonyls can enhance binding affinity to target proteins.
  • Position R3 : The introduction of bulky groups may improve selectivity by altering steric hindrance around the active site.

Comparison with Similar Compounds

Key Observations:

  • Halogenation vs. Methoxy Substitution : The target compound’s 4-chloro and 3,4-dichlorobenzyl groups increase lipophilicity compared to the methoxy-substituted analog (). This may enhance membrane permeability but reduce water solubility .
  • Core Variations : Derivatives with pyrido[2,3-d]pyrimidine cores (e.g., ) exhibit distinct electronic environments compared to the target’s [3,2-d] isomer, which may alter biological target specificity .

Molecular Docking and Computational Insights

  • PPO Inhibition () : Pyrido[2,3-d]pyrimidines with fluorinated aryl groups exhibit strong hydrogen bonding with Arg98 and Thr176 residues in Nicotiana tabacum PPO. The target compound’s dichlorobenzyl groups may engage in similar interactions but with reduced electronegativity compared to fluorine .
  • Electron-Withdrawing Effects : Chlorine’s inductive effect could stabilize charge-transfer interactions in enzyme active sites, a property absent in methoxy or hydroxyethyl derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves sequential alkylation and cyclization steps. For example:

Core Formation : Cyclization of pyrido[3,2-d]pyrimidine precursors using urea or thiourea under reflux conditions in solvents like ethanol or DMF .

Substituent Introduction : Alkylation of the pyrimidine core with 4-chlorobenzyl and 3,4-dichlorobenzyl halides via nucleophilic substitution. Potassium carbonate or sodium hydride is often used as a base in aprotic solvents (e.g., acetonitrile) .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromaticity. For instance, the 3,4-dichlorobenzyl group shows distinct aromatic protons at δ 7.4–7.6 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 475.98 for C₂₁H₁₄Cl₃N₃O₂) .
  • HPLC-PDA : Validates purity (>95%) and detects impurities from incomplete alkylation .

Advanced Research Questions

Q. How can conflicting data on reaction yields between lab-scale and scaled-up syntheses be resolved?

Methodological Answer: Contradictions often arise from inefficient mixing or heat transfer in scaled reactions. Strategies include:

  • Reaction Optimization : Use microreactors or flow chemistry to maintain consistent temperature and mixing .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve alkylation efficiency under milder conditions .
  • DoE (Design of Experiments) : Statistical analysis identifies critical variables (e.g., solvent polarity, base strength) affecting yield .

Q. Data Analysis Example :

ScaleSolventBaseYield (%)
Lab (1g)DMFK₂CO₃60
Pilot (100g)DMFK₂CO₃45
Pilot (100g)AcetonitrileNaH58

Q. What mechanisms explain the compound’s reported antimicrobial activity, and how can bioactivity contradictions be addressed?

Methodological Answer:

  • Target Identification : Molecular docking suggests inhibition of bacterial dihydrofolate reductase (DHFR), with chlorine substituents enhancing binding affinity to the hydrophobic active site .
  • Contradiction Resolution : Discrepancies in MIC values may stem from assay conditions (e.g., pH, bacterial strain variability). Standardize protocols using CLSI guidelines and include positive controls (e.g., trimethoprim) .

Q. Bioactivity Table :

StrainMIC (µg/mL)Assay ConditionReference
S. aureus2.5pH 7.4, Mueller-Hinton broth
E. coli10.0pH 6.8, LB broth

Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

  • DFT Calculations : Predict sites for electrophilic attack (e.g., C-5 of pyrimidine core) using Fukui indices .
  • MD Simulations : Model interactions with biological targets (e.g., DHFR) to prioritize synthetic analogs with improved binding .

Q. Computational Data :

ParameterValue (DFT)Relevance
HOMO (eV)-6.2Electrophilic reactivity
LUMO (eV)-1.8Nucleophilic susceptibility

Methodological Challenges

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Storage Conditions : Lyophilization and storage at -20°C in amber vials reduce hydrolysis and photodegradation .
  • Stabilizers : Add antioxidants (e.g., BHT) in solid-state formulations to prevent oxidative cleavage of the pyrimidine ring .

Q. How can regioselectivity issues in multi-step alkylation be controlled?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., N-1 of pyrimidine) with tert-butoxycarbonyl (Boc) groups .
  • Kinetic Control : Lower reaction temperatures (-10°C) favor alkylation at sterically accessible positions .

Advanced Analytical Techniques

Q. What crystallographic data reveal the compound’s conformational flexibility?

Methodological Answer:

  • X-ray Diffraction : Single-crystal analysis shows dihedral angles between benzyl groups (~45°), influencing π-π stacking in biological systems .
  • TGA-DSC : Thermal stability up to 200°C, with decomposition peaks at 220°C (pyrimidine core breakdown) .

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